molecular formula C14H12N4O2 B12789118 4-Pyridinecarboxylic acid, 2-(2H-1,4-benzoxazin-3-yl)hydrazide CAS No. 14598-42-6

4-Pyridinecarboxylic acid, 2-(2H-1,4-benzoxazin-3-yl)hydrazide

Cat. No.: B12789118
CAS No.: 14598-42-6
M. Wt: 268.27 g/mol
InChI Key: AWXVWECWSWATNR-UHFFFAOYSA-N
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Description

4-Pyridinecarboxylic acid, 2-(2H-1,4-benzoxazin-3-yl)hydrazide is a chemical compound with the molecular formula C14H12N4O2 and a molecular weight of 268.27 g/mol This compound is known for its unique structure, which combines a pyridine ring with a benzoxazine moiety, connected through a hydrazide linkage

Preparation Methods

The synthesis of 4-Pyridinecarboxylic acid, 2-(2H-1,4-benzoxazin-3-yl)hydrazide typically involves the reaction of 4-pyridinecarboxylic acid hydrazide with 2H-1,4-benzoxazin-3-one under specific reaction conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is heated under reflux for several hours, followed by cooling and filtration to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

4-Pyridinecarboxylic acid, 2-(2H-1,4-benzoxazin-3-yl)hydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Pyridinecarboxylic acid, 2-(2H-1,4-benzoxazin-3-yl)hydrazide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Pyridinecarboxylic acid, 2-(2H-1,4-benzoxazin-3-yl)hydrazide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound may interact with cellular pathways involved in oxidative stress, inflammation, and apoptosis .

Comparison with Similar Compounds

4-Pyridinecarboxylic acid, 2-(2H-1,4-benzoxazin-3-yl)hydrazide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a pyridine ring and a benzoxazine moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

14598-42-6

Molecular Formula

C14H12N4O2

Molecular Weight

268.27 g/mol

IUPAC Name

N'-(2H-1,4-benzoxazin-3-yl)pyridine-4-carbohydrazide

InChI

InChI=1S/C14H12N4O2/c19-14(10-5-7-15-8-6-10)18-17-13-9-20-12-4-2-1-3-11(12)16-13/h1-8H,9H2,(H,16,17)(H,18,19)

InChI Key

AWXVWECWSWATNR-UHFFFAOYSA-N

Canonical SMILES

C1C(=NC2=CC=CC=C2O1)NNC(=O)C3=CC=NC=C3

Origin of Product

United States

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